2-(1,3,4-Oxadiazol-2-yl)phenol
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Fenadiazol beinhaltet die Cyclisierung von N,N'-Diacylhydrazinen in Gegenwart verschiedener Dehydratisierungsmittel . Ein klassischer Weg ist die Reaktion zwischen Hydraziden und Carbonsäuren, gefolgt von intramolekularer Cyclisierung . Ein weiteres Verfahren beinhaltet einen lösungsmittelfreien Weg ausgehend von Hydraziden und Amiden in Gegenwart von Titantetrachlorid . Industrielle Produktionsverfahren folgen in der Regel diesen Synthesewegen und gewährleisten so die Reinheit und Ausbeute der Verbindung.
Analyse Chemischer Reaktionen
Fenadiazol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können am Oxadiazolring oder an der Phenolgruppe stattfinden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Fenadiazol übt seine Wirkung aus, indem es mit spezifischen molekularen Zielstrukturen im zentralen Nervensystem interagiert. Es wird vermutet, dass es die Aktivität von Gamma-Aminobuttersäure (GABA), einem Neurotransmitter, der die neuronale Aktivität hemmt, verstärkt, was zu seinen sedativen und hypnotischen Wirkungen führt . Die antikonvulsiven und spasmolytischen Eigenschaften der Verbindung werden ebenfalls auf ihre Wechselwirkung mit GABA-Rezeptoren und anderen molekularen Signalwegen zurückgeführt, die an der neuronalen Erregbarkeit beteiligt sind .
Wirkmechanismus
Fenadiazole exerts its effects by interacting with specific molecular targets in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its sedative and hypnotic effects . The compound’s anticonvulsant and spasmolytic properties are also attributed to its interaction with GABA receptors and other molecular pathways involved in neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Fenadiazol gehört zur 1,3,4-Oxadiazol-Familie, die mehrere andere Verbindungen mit ähnlichen Strukturen und Eigenschaften umfasst:
Tiodazosin: Eine Verbindung mit ähnlicher biologischer Aktivität, die zur Behandlung von Bluthochdruck eingesetzt wird.
Im Vergleich zu diesen Verbindungen ist Fenadiazol aufgrund seiner spezifischen sedativen und hypnotischen Eigenschaften einzigartig, was es zu einer wertvollen Verbindung für die Forschung im Bereich der zentralnervösen Depressiva macht.
Biologische Aktivität
2-(1,3,4-Oxadiazol-2-yl)phenol, also known as ODAP (Oxadiazole Derivative of Phenol), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with ODAP, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 175.17 g/mol
The oxadiazole ring contributes to the compound's unique biological properties by influencing its interaction with various biological targets.
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound and its derivatives. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Case Studies
- Study on Anticancer Activity :
- A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). Compounds exhibited significant cytotoxicity, with some derivatives showing IC values in the low micromolar range against multiple cancer types .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains.
Antibacterial Studies
- Activity Against Bacteria :
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, ODAP has been studied for its anti-inflammatory effects.
Mechanism and Findings
- It has been suggested that ODAP can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This was observed in studies where ODAP reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINXXHYENYVYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057608 | |
Record name | Fenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-65-7 | |
Record name | Fenadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenadiazole [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenadiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-Oxadiazole, 2-(o-hydroxyphenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX6HIZ0IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the spectral-luminescent properties of 2-aryl-1,3,4-oxadiazoles?
A1: Understanding the spectral-luminescent properties of compounds like 2-aryl-1,3,4-oxadiazoles is crucial for various applications. [] These properties relate to how a molecule absorbs and emits light, which is essential for:
Q2: How can the findings on 2-aryl-1,3,4-oxadiazoles be applied to other similar compounds, potentially including Fenadiazole?
A2: While this research doesn't directly investigate Fenadiazole, it provides valuable insights into the structure-property relationships of 1,3,4-oxadiazole derivatives. [] By understanding how different substituents on the aryl group influence the spectral-luminescent properties in 2-aryl-1,3,4-oxadiazoles, researchers can:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.